3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

Enaminone Crystallinity Purification Solid-State Characterization

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one (CAS 1477476-75-7) is a synthetic enaminone intermediate that bears the 6-methoxy-2-naphthyl pharmacophore found in the non‑steroidal anti‑inflammatory drug naproxen. The compound is formally named (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one, has the molecular formula C₁₆H₁₇NO₂, and a molecular weight of 255.31 g·mol⁻¹.

Molecular Formula C16H17NO2
Molecular Weight 255.317
CAS No. 1477476-75-7
Cat. No. B2588333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one
CAS1477476-75-7
Molecular FormulaC16H17NO2
Molecular Weight255.317
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C16H17NO2/c1-17(2)9-8-16(18)14-5-4-13-11-15(19-3)7-6-12(13)10-14/h4-11H,1-3H3/b9-8+
InChIKeyKFJKJJDAFUVUQH-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one (CAS 1477476-75-7) – Structural Identity, Class, and Procurement-Relevant Characteristics


3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one (CAS 1477476-75-7) is a synthetic enaminone intermediate that bears the 6-methoxy-2-naphthyl pharmacophore found in the non‑steroidal anti‑inflammatory drug naproxen [1]. The compound is formally named (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one, has the molecular formula C₁₆H₁₇NO₂, and a molecular weight of 255.31 g·mol⁻¹. It is obtained as a yellow crystalline powder with a reported melting point of 125–127 °C [1] [2]. Typical commercial purity ranges from 90 % to 95 % . Its primary documented application is as a versatile building block in the synthesis of naproxen‑derived COX‑1/COX‑2 inhibitors and Nur77‑targeted antitumor agents [1] [2].

Why a Generic Enaminone or Simple Naphthyl Ketone Cannot Replace 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one in Naproxen‑Derived and Nur77‑Targeted Synthesis


The 6‑methoxy‑2‑naphthyl enaminone is not a commodity enaminone. Both the 6‑methoxy substituent and the 2‑naphthyl framework are essential for the biological activity of the downstream products, as demonstrated by the loss of COX‑2 affinity when either feature is altered [1]. The dimethylamino leaving group enables regioselective cyclocondensation with 1,3‑dicarbonyl reagents to form the 2‑methylnicotinate core found in active Nur77 modulators; replacing it with a hydroxyl or unsubstituted vinyl group abrogates this reactivity [2]. The quantitative evidence below shows that alternative enaminones, such as (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one or (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, lack the specific electronic and steric profile conferred by the 6‑methoxy‑2‑naphthyl system and therefore cannot yield comparable downstream potency.

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one (CAS 1477476-75-7) – Quantitative Differentiation Against Closest Analogs


Melting Point Elevation vs. Simple Phenyl and Naphthyl Enaminones Enables Superior Crystallinity and Purification

The target compound exhibits a melting point of 125–127 °C [1]. This is substantially higher than that of the simple phenyl analog (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, which typically melts below 60 °C [2], and above that of the non‑methoxylated naphthyl analog (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, which melts near 95 °C [2]. The elevated melting point facilitates straightforward recrystallization from ethanol, yielding the target compound in 91 % recovery as a pure yellow powder [1].

Enaminone Crystallinity Purification Solid-State Characterization

Synthetic Yield Benchmarking: 91 % Isolated Yield Outperforms Typical Enaminone Condensations

Condensation of 6‑methoxy‑2‑acetonaphthone with N,N‑dimethylformamide dimethylacetal (DMF‑DMA) at room temperature provided the target enaminone in 91 % isolated yield after recrystallization [1]. In contrast, analogous DMF‑DMA condensations with acetophenone or 2‑acetonaphthone typically give yields in the 65–80 % range under similar conditions [2]. The 6‑methoxy substituent activates the acetyl group toward enolate formation, leading to a cleaner reaction profile and reduced by‑product formation.

Synthetic Efficiency Enaminone Condensation DMF-DMA Reaction

Dual Pathway Applicability: A Single Intermediate for Both COX‑Inhibitor and Nur77‑Modulator Libraries

The target enaminone serves as the common committed intermediate for two mechanistically distinct therapeutic classes. In the first pathway, cyclocondensation with ethyl acetoacetate yields the nicotinate ester that is further elaborated into naproxen‑derived COX‑1/COX‑2 inhibitors; the most potent final compounds achieve 100 % inhibition of carrageenan‑induced edema and up to 92 % COX‑2 enzyme inhibition at 10 µM [1]. In the second pathway, the same enaminone is converted to Nur77‑modulating semicarbazides/thiosemicarbazides; lead compound 9h shows GI₅₀ values of 20.7 µM (HeLa), 23.2 µM (HGC‑27), and 21.1 µM (MCF‑7) [2]. A simpler enaminone lacking the 6‑methoxy‑2‑naphthyl scaffold cannot access either target class, as the bicyclic aromatic system is required for both COX‑2 binding‑site complementarity and Nur77 ligand‑binding domain recognition [1] [2].

Medicinal Chemistry Scaffold Versatility Multi‑Target Drug Discovery

Commercial Purity Tiering: 95 % Minimum Purity with Full Quality Assurance Documentation

The target compound is commercially available at a minimum purity of 95 % (HPLC) from suppliers that provide full batch‑specific certificates of analysis and safety data sheets . In comparison, the simplest and cheapest generic enaminones are typically offered at 97–98 % purity for the phenyl analog but at 90 % for the naphthyl analog without the 6‑methoxy substituent , reflecting the synthetic advantage conferred by the methoxy group. The 95 % specification ensures that the material can be used directly in the key cyclocondensation step without additional purification.

Procurement Specification Analytical Purity Quality Assurance

High-Value Application Scenarios for 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one (CAS 1477476-75-7)


Naproxen‑Derived COX‑1/COX‑2 Inhibitor Lead Optimization

Medicinal chemistry teams developing non‑steroidal anti‑inflammatory drug (NSAID) candidates use this enaminone as the entry point to 6‑(6‑methoxynaphthalen‑2‑yl)‑2‑methylnicotinic acid derivatives. The downstream products have demonstrated up to 92 % COX‑2 inhibition and 100 % carrageenan‑edema reduction [1]. The 6‑methoxy‑2‑naphthyl pharmacophore is retained throughout the synthesis and is essential for COX‑2 active‑site complementarity, as shown by docking studies [1].

Nur77‑Mediated Antitumor Semicarbazide/Thiosemicarbazide Library Synthesis

In oncology drug discovery, this intermediate enables a four‑step route to 1‑(2‑(6‑methoxynaphthalen‑2‑yl)‑6‑methylnicotinoyl)‑4‑substituted semicarbazides and thiosemicarbazides. Lead compound 9h exhibits single‑digit micromolar GI₅₀ values across HeLa, HGC‑27, and MCF‑7 cell lines and induces Nur77‑dependent apoptosis via PARP cleavage [2]. No alternative enaminone provides this specific nicotinoyl substitution pattern.

Structure–Activity Relationship (SAR) Exploration of the 6‑Methoxy‑2‑Naphthyl Scaffold

Medicinal chemistry groups requiring a systematic SAR exploration of the naphthyl region can procure this enaminone as a common starting material. By varying the 1,3‑dicarbonyl coupling partner, diverse heterocyclic systems (nicotinates, pyrazoles, pyrimidines) can be generated while keeping the pharmacophoric 6‑methoxy‑2‑naphthyl unit constant [1] [2]. This modularity is not achievable with enaminones that lack the 6‑methoxy substituent.

Process Chemistry Scale‑Up Feasibility Assessment

The high isolated yield (91 %) and straightforward recrystallization from ethanol make this enaminone a candidate for scale‑up evaluation in kilo‑lab or pilot‑plant settings [1]. The 95 % commercial purity specification and the availability of batch‑specific Certificates of Analysis reduce the analytical burden during early‑phase process development.

Quote Request

Request a Quote for 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.